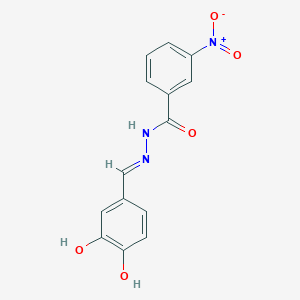![molecular formula C17H16N4O4S2 B6096457 2,2'-[methylenebis(sulfonylmethylene)]bis-1H-benzimidazole](/img/structure/B6096457.png)
2,2'-[methylenebis(sulfonylmethylene)]bis-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[Methylenebis(sulfonylmethylene)]bis-1H-benzimidazole, commonly known as MBS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MBS is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C17H14N4O4S2 and a molecular weight of 426.44 g/mol.
Mecanismo De Acción
The mechanism of action of MBS is not fully understood, but it is thought to work by disrupting the function of certain enzymes and proteins in the target organism. MBS has been shown to inhibit the activity of enzymes such as urease and carbonic anhydrase, which are important for the survival of certain pathogens.
Biochemical and Physiological Effects:
MBS has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its anticancer and antioxidant properties. MBS has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBS is its broad-spectrum antimicrobial activity. This makes it a potential candidate for use in the development of new antibiotics. However, MBS has some limitations when it comes to lab experiments. It is relatively unstable and can decompose under certain conditions, which can make it difficult to work with. Additionally, MBS is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MBS. One area of interest is the development of new antibiotics based on MBS. Another potential application is in the development of new anticancer drugs. Additionally, more research is needed to fully understand the mechanism of action of MBS and its potential physiological effects. Overall, MBS is a promising compound that has the potential to make significant contributions to various fields of science.
Métodos De Síntesis
MBS can be synthesized through the reaction of 2,2'-dithiodibenzoic acid with o-phenylenediamine. The reaction takes place in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
MBS has been widely studied for its potential applications in various fields of science. It has been found to have antimicrobial, anticancer, and antioxidant properties. MBS has also been shown to inhibit the growth of certain fungi and bacteria, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfonylmethylsulfonylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-26(23,9-16-18-12-5-1-2-6-13(12)19-16)11-27(24,25)10-17-20-14-7-3-4-8-15(14)21-17/h1-8H,9-11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMLPQYTBCTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS(=O)(=O)CS(=O)(=O)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-amino-4-bromo-3'-(4-fluorophenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6096374.png)
![N-(4-ethoxyphenyl)-N'-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6096379.png)
![5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6096381.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6096385.png)

![(5-fluoro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096396.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6096414.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6096415.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6096417.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methylpiperidine](/img/structure/B6096420.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![ethyl 5-methyl-7-(2-phenylvinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6096450.png)

